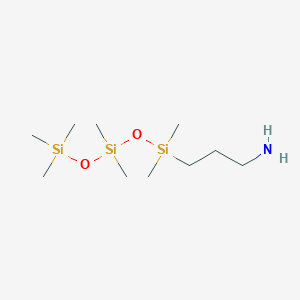
3-(Heptamethyltrisiloxanyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Heptamethyltrisiloxanyl)propan-1-amine is an organosilicon compound characterized by the presence of a trisiloxane group attached to a propan-1-amine moiety. This compound is notable for its unique combination of silicon and nitrogen atoms, which imparts distinct chemical and physical properties. It is used in various applications, including as a surfactant, in the synthesis of advanced materials, and in the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Heptamethyltrisiloxanyl)propan-1-amine typically involves the reaction of 3-(chloropropyl)heptamethyltrisiloxane with ammonia or an amine under controlled conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the amine group. The reaction conditions often include the use of a solvent such as toluene or tetrahydrofuran, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of catalysts can enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(Heptamethyltrisiloxanyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The silicon atoms in the trisiloxane group can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro compounds or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated siloxanes.
Scientific Research Applications
3-(Heptamethyltrisiloxanyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organosilicon compounds.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants, due to its unique surface-active properties.
Mechanism of Action
The mechanism of action of 3-(Heptamethyltrisiloxanyl)propan-1-amine involves its interaction with various molecular targets. The trisiloxane group imparts hydrophobic properties, allowing the compound to interact with lipid membranes and proteins. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. These interactions can modulate cellular processes and pathways, making the compound useful in various biomedical applications.
Comparison with Similar Compounds
Similar Compounds
3-(Triethoxysilyl)propan-1-amine: Another organosilicon compound with similar applications in surface modification and material synthesis.
3-(Trimethoxysilyl)-1-propanamine: Used in the functionalization of surfaces and the synthesis of siloxane-based materials.
3-(1H-Indazol-1-yl)propan-1-amine:
Uniqueness
3-(Heptamethyltrisiloxanyl)propan-1-amine is unique due to the presence of the heptamethyltrisiloxane group, which imparts distinct hydrophobic and surface-active properties. This makes it particularly useful in applications requiring low surface tension and high wetting ability, such as in coatings and surfactants.
Properties
CAS No. |
878660-53-8 |
|---|---|
Molecular Formula |
C10H29NO2Si3 |
Molecular Weight |
279.60 g/mol |
IUPAC Name |
3-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]propan-1-amine |
InChI |
InChI=1S/C10H29NO2Si3/c1-14(2,3)12-16(6,7)13-15(4,5)10-8-9-11/h8-11H2,1-7H3 |
InChI Key |
WFRNJZPJHGGRDQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)CCCN |
Related CAS |
158432-79-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(Trimethylsilyl)methyl]hepta-4,6-dien-1-ol](/img/structure/B14186437.png)
![3-[(Diphenylphosphoryl)methyl]benzene-1,2-diol](/img/structure/B14186447.png)
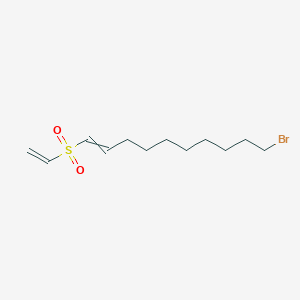
![4-Pyrimidinamine, 5-bromo-6-(1-fluoroethyl)-N-[(4-fluorophenyl)methyl]-](/img/structure/B14186457.png)
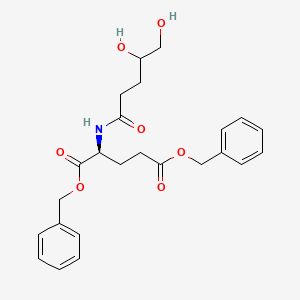
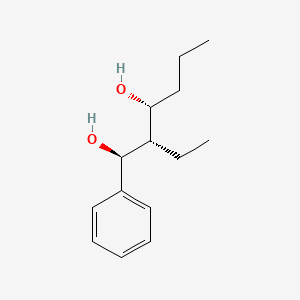
![4-Pyrimidinamine, N-[1-[4-(4-fluorophenoxy)phenyl]propyl]-6-propyl-](/img/structure/B14186469.png)
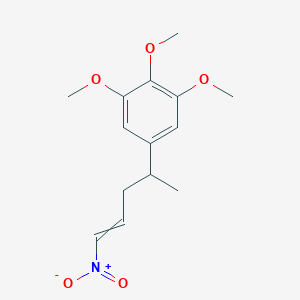
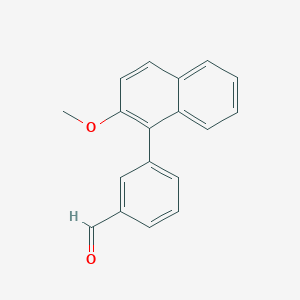
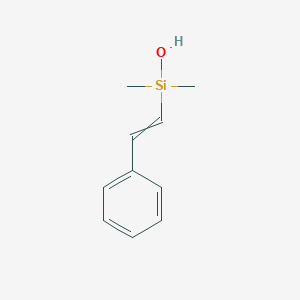
![N-[(Piperidin-4-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B14186501.png)
![3-{2-[(4-Methoxyphenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one](/img/structure/B14186505.png)
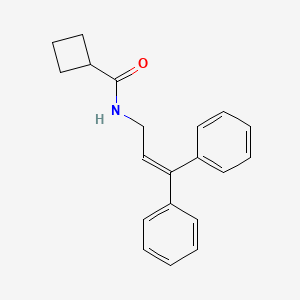
![N-(2-Ethylphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14186519.png)
